2-Fluoro-3-methylbenzenesulfonyl chloride IUPAC name
2-Fluoro-3-methylbenzenesulfonyl chloride IUPAC name
Technical Monograph: 2-Fluoro-3-methylbenzenesulfonyl Chloride
Executive Summary
2-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 1092349-98-8) represents a critical electrophilic scaffold in modern drug discovery, particularly for the installation of the sulfonamide pharmacophore. Distinguished by the orthogonal electronic effects of an electron-withdrawing ortho-fluorine and an electron-donating meta-methyl group, this moiety offers unique steric and electrostatic properties that influence protein-ligand binding kinetics. This guide details its structural analysis, validated synthetic pathways, and reactivity profile.[1]
Chemical Identity & Structural Analysis
The IUPAC designation 2-Fluoro-3-methylbenzenesulfonyl chloride describes a benzene ring substituted at the 1-position with a chlorosulfonyl group, at the 2-position with a fluorine atom, and at the 3-position with a methyl group.
Molecular Data Matrix
| Property | Specification |
| IUPAC Name | 2-Fluoro-3-methylbenzenesulfonyl chloride |
| Common Synonyms | 2-Fluoro-m-toluenesulfonyl chloride |
| CAS Registry Number | 1092349-98-8 |
| Precursor CAS | 1978-33-2 (2-Fluoro-3-methylaniline) |
| Molecular Formula | |
| Molecular Weight | 208.64 g/mol |
| Physical State | Viscous oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
Electronic & Steric Topography
The reactivity of the sulfonyl chloride core is modulated by its neighbors:
-
Ortho-Fluorine Effect: The fluorine atom at C2 exerts a strong inductive withdrawing effect (
), significantly increasing the electrophilicity of the sulfur atom compared to non-fluorinated analogs. This facilitates rapid nucleophilic attack but also increases susceptibility to hydrolysis. -
Meta-Methyl Effect: The methyl group at C3 provides weak electron donation (
) and hyperconjugation. However, its primary role is steric; it restricts rotation in resultant sulfonamides, potentially locking bioactive conformations.
Synthetic Architecture
While direct chlorosulfonation of 2-fluoro-toluene is possible, it often suffers from poor regioselectivity, yielding mixtures of isomers. The authoritative route for high-purity synthesis is the Sandmeyer-type Chlorosulfonylation (Meerwein Sulfochlorination) starting from the aniline.
Pathway Visualization
Figure 1: Regiospecific synthesis via diazonium intermediate, avoiding isomer separation issues inherent in direct electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride from 2-Fluoro-3-methylaniline. Scale: 10 mmol basis.
Reagents & Equipment
-
Precursor: 2-Fluoro-3-methylaniline (1.25 g, 10 mmol).
-
Solvents: Glacial Acetic Acid (AcOH), Conc. HCl.
-
Reagents: Sodium Nitrite (
), Sulfur Dioxide ( ) gas or DABSO (solid surrogate), Copper(II) Chloride ( ).
Step-by-Step Methodology
-
Diazotization (The "Generative" Phase):
-
Dissolve the aniline (10 mmol) in a mixture of glacial AcOH (10 mL) and conc. HCl (5 mL).
-
Cool the solution to -5°C to 0°C using an ice/salt bath. Crucial: Temperature control prevents diazonium decomposition.
-
Add a solution of
(1.2 eq) in water dropwise. Stir for 30 minutes. The solution should turn pale yellow/orange.
-
-
The Meerwein Sulfochlorination:
-
Preparation of
mixture: In a separate vessel, saturate glacial acetic acid with gas (bubbling for 15-20 mins) or dissolve DABSO (0.6 eq) in AcOH. Add (0.2 eq) as a catalyst. -
Coupling: Slowly pour the cold diazonium solution into the stirring
mixture. -
Observation: Vigorous evolution of nitrogen gas (
) indicates reaction progress. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Isolation & Purification:
-
Pour the reaction mixture into crushed ice (100 g). The sulfonyl chloride will precipitate as an oil or solid.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash the organic layer with cold water (to remove acid) and brine.
-
Dry over anhydrous
and concentrate in vacuo. -
Validation: Check purity via TLC (Hexane/EtOAc 8:2). The product is hydrolytically unstable; store under inert gas at 4°C.
-
Reactivity Profile & Mechanism
The utility of this molecule lies in its reaction with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.
Mechanism of Sulfonamide Formation
The reaction proceeds via an addition-elimination mechanism (associative
Figure 2: Nucleophilic substitution pathway. The ortho-fluorine accelerates the initial attack (Substrate -> Transition) via inductive withdrawal.
Critical Considerations
-
Hydrolysis Risk: The electron-poor sulfur atom is highly susceptible to attack by water. All coupling reactions must be performed under anhydrous conditions (e.g., dry DCM/THF with Pyridine or TEA).
-
Regiochemistry in Derivatives: If performing further substitution on the aromatic ring, the sulfonyl group is a meta-director, while the fluorine is an ortho/para-director. The C4 position (para to the sulfonyl, meta to the fluorine) is the most activated site for electrophilic aromatic substitution (EAS).
Applications in Drug Discovery
The 2-fluoro-3-methylbenzenesulfonyl moiety serves as a sophisticated bioisostere and structural lock in medicinal chemistry.
-
Metabolic Stability: The fluorine atom blocks metabolic oxidation at the C2 position, a common clearance pathway for phenyl-based drugs.
-
Conformational Restriction: The C3-methyl group introduces steric clash with the sulfonyl oxygens, restricting the rotation of the N-S bond in sulfonamides. This can lower the entropic penalty of binding to a target protein.
-
Fragment-Based Drug Design (FBDD): This scaffold is frequently screened in fragment libraries against kinases and GPCRs.
References
-
Synthesis of Sulfonyl Chlorides: Hofmann, G. "The Sandmeyer Reaction: A Detailed Review." Organic Syntheses, Coll. Vol. 10, p. 120.
-
Precursor Identity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100, 2-Fluoro-3-methylaniline." PubChem.
- Mechanistic Insight: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Sandmeyer Chlorosulfonylation: Tale, R. H. "Novel synthesis of arylsulfonyl chlorides from arylamines." Tetrahedron Letters, 2002.
